Iosimenol

Description

Properties

IUPAC Name |

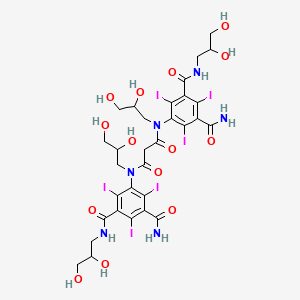

5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36I6N6O14/c32-20-16(28(38)54)22(34)26(24(36)18(20)30(56)40-2-10(48)6-44)42(4-12(50)8-46)14(52)1-15(53)43(5-13(51)9-47)27-23(35)17(29(39)55)21(33)19(25(27)37)31(57)41-3-11(49)7-45/h10-13,44-51H,1-9H2,(H2,38,54)(H2,39,55)(H,40,56)(H,41,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPPIGPJCKKVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)C(=O)N)I)N(CC(CO)O)C(=O)CC(=O)N(CC(CO)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36I6N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939496 | |

| Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1478.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181872-90-2 | |

| Record name | Iosimenol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181872902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3 Benzenedicarboxamide 5,5â?? â??[(1,3-dioxo-1,3-propanediyl) bis [(2,3-dihydroxypropyl)imino]]bis[N1-(2,3-dihydroxypropyl)-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOSIMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0485VLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iosimenol mechanism of action in contrast imaging

An In-depth Technical Guide on the Core Mechanism of Action of Iosimenol in Contrast Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a next-generation, non-ionic, iso-osmolar, dimeric iodinated contrast medium developed for use in X-ray-based imaging modalities, including computed tomography (CT) and angiography. Its mechanism of action is centered on the attenuation of X-rays by the iodine atoms within its molecular structure, leading to enhanced visualization of vascular structures and soft tissues. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its physicochemical properties, pharmacokinetics, and the methodologies used in its evaluation. A comparative analysis with other commonly used iodinated contrast agents is also presented.

Introduction

Iodinated contrast media are indispensable tools in modern diagnostic imaging. Their primary function is to increase the contrast resolution of X-ray-based imaging, enabling the detailed visualization of anatomical structures and pathological processes that would otherwise be indistinguishable. The evolution of contrast media has been driven by the pursuit of improved efficacy and enhanced safety profiles. This compound represents a significant advancement in this field, offering a unique combination of iso-osmolality and low viscosity.[1][2]

Core Mechanism of Action: X-ray Attenuation

The fundamental mechanism of action for all iodinated contrast agents, including this compound, lies in the principle of X-ray attenuation. The high atomic number of iodine (Z=53) makes it a potent absorber of X-ray photons compared to the soft tissues of the body, which are primarily composed of elements with much lower atomic numbers (e.g., hydrogen, carbon, oxygen).[3]

When a beam of X-rays passes through the body, its intensity is reduced or "attenuated." The degree of attenuation is dependent on the energy of the X-rays and the electron density and atomic number of the tissue it traverses. By introducing an iodine-containing compound like this compound into the bloodstream or other body cavities, the X-ray attenuation of the targeted region is significantly increased. This differential absorption of X-rays between the contrast-enhanced area and the surrounding tissues creates the contrast seen on a radiograph or CT scan. The resulting image displays the iodine-filled structures as bright or opaque regions.

Physicochemical Properties of this compound and Comparators

The clinical performance and safety of an iodinated contrast medium are heavily influenced by its physicochemical properties. This compound is a non-ionic dimer, a structural characteristic that contributes to its iso-osmolality, meaning its osmolality is similar to that of human blood (approximately 290 mOsm/kg H₂O).[2][4] This property is associated with a lower incidence of injection site pain, warmth, and other adverse events compared to hyperosmolar agents.[2]

A key distinguishing feature of this compound is its lower viscosity compared to other iso-osmolar dimeric contrast agents like Iodixanol at equivalent iodine concentrations.[2] Lower viscosity facilitates easier and more rapid injection, particularly through small-caliber catheters, and may contribute to a more favorable safety profile.[2]

The following tables summarize the key quantitative data for this compound and other commonly used iodinated contrast agents.

Table 1: Physicochemical Properties of Iodinated Contrast Media

| Property | This compound | Iodixanol (Visipaque) | Iopromide (Ultravist) | Iohexol (Omnipaque) |

| Chemical Structure | Non-ionic Dimer | Non-ionic Dimer | Non-ionic Monomer | Non-ionic Monomer |

| Molecular Weight ( g/mol ) | 1478.08[5] | 1550.18[6] | 791.12[7] | 821.14[8] |

| Iodine Content (%) | ~51.5[9] | ~49.1 | ~48.1[7] | ~46.4[8] |

Table 2: Iodine Concentration, Osmolality, and Viscosity of Various Formulations

| Contrast Medium | Iodine Concentration (mg I/mL) | Osmolality (mOsm/kg H₂O) @ 37°C | Viscosity (cP) @ 20°C | Viscosity (cP) @ 37°C |

| This compound | 350[9] | ~290[10] | - | ~8.7[11] |

| Iodixanol (Visipaque) | 270 | 290[12] | 12.7[12] | 6.3[12] |

| 320 | 290[12] | 26.6[12] | 11.8[12] | |

| Iopromide (Ultravist) | 300 | 610[13] | 8.7[13] | 4.6[13] |

| 370 | 770[13] | 20.1[13] | 9.5[13] | |

| Iohexol (Omnipaque) | 300 | 672[8] | 11.8[8] | 6.3[8] |

| 350 | 844[8] | 20.4[8] | 10.4[8] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution and efficient elimination.

-

Administration and Distribution : Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid space. It does not significantly bind to plasma proteins and does not cross the intact blood-brain barrier.

-

Metabolism : this compound is not metabolized in the body.[4]

-

Elimination : The primary route of elimination is via the kidneys through glomerular filtration. In patients with normal renal function, it is rapidly excreted unchanged in the urine.[4]

Experimental Protocols

The evaluation of a new contrast agent like this compound involves a rigorous series of preclinical and clinical studies. Below are representative methodologies for key experiments.

Measurement of Physicochemical Properties

-

Viscosity Measurement : The viscosity of contrast media is typically determined using a rotational or capillary viscometer.[14][15] The measurement is performed at controlled temperatures, commonly 20°C (room temperature) and 37°C (body temperature), as viscosity is temperature-dependent.[16]

-

Osmolality Measurement : Osmolality is measured using an osmometer, which commonly employs either freezing point depression or vapor pressure depression techniques.[17][18] The instrument is calibrated with standard solutions of known osmolality.

Preclinical Evaluation in Animal Models

-

Contrast-Enhanced Micro-CT in Rodents : Preclinical efficacy is often assessed in rodent models using micro-CT.

-

Animal Model : Male Wistar rats are commonly used.

-

Anesthesia : Animals are anesthetized to prevent movement during imaging.

-

Contrast Administration : A bolus of this compound is injected intravenously via a tail vein catheter. The dose is calculated based on the animal's body weight.

-

Imaging : Dynamic or static micro-CT scans are acquired at specific time points post-injection to visualize the enhancement of target organs or vessels. Imaging parameters such as X-ray tube voltage (kVp) and current (mA) are optimized for iodine imaging.

-

Image Analysis : Regions of interest (ROIs) are drawn on the images to quantify the enhancement in Hounsfield Units (HU) over time.

-

Clinical Trial Protocol for Efficacy and Safety Assessment in CT

-

Study Design : A randomized, double-blind, comparative clinical trial is a common design to evaluate a new contrast agent against a standard-of-care comparator.

-

Patient Population : Adult patients scheduled for a clinically indicated contrast-enhanced CT scan of a specific body region (e.g., abdomen, chest).

-

Randomization : Patients are randomly assigned to receive either this compound or a comparator agent (e.g., Iodixanol).

-

Contrast Administration : The contrast medium is administered intravenously at a standardized dose and injection rate.

-

CT Imaging : A standardized CT imaging protocol is used for all patients, including the timing of scan acquisition after contrast injection (e.g., arterial phase, venous phase).

-

Efficacy Assessment : The primary efficacy endpoint is typically the degree of contrast enhancement in specific anatomical structures, measured in Hounsfield Units. Image quality may also be assessed qualitatively by blinded radiologists.

-

Safety Assessment : Safety is evaluated by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (e.g., serum creatinine for renal function).[2]

Visualizations

Diagram 1: Core Mechanism of Iodinated Contrast Agents

Caption: Mechanism of X-ray attenuation by this compound for contrast enhancement.

Diagram 2: Pharmacokinetic Workflow of this compound

Caption: Simplified pharmacokinetic pathway of this compound.

Diagram 3: Logic Flow of this compound's Physicochemical Advantages

Caption: Relationship between this compound's structure, properties, and clinical benefits.

Conclusion

This compound's mechanism of action in contrast imaging is fundamentally based on the efficient attenuation of X-rays by its iodine content. Its advanced molecular design as a non-ionic, iso-osmolar dimer with low viscosity confers significant clinical advantages, including improved patient tolerance and ease of administration. The comprehensive understanding of its physicochemical properties and pharmacokinetic profile, supported by rigorous preclinical and clinical evaluation, establishes this compound as a valuable agent in the armamentarium of diagnostic imaging. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals working with or developing advanced contrast media.

References

- 1. researchgate.net [researchgate.net]

- 2. Intra-arterial and intravenous applications of this compound 340 injection, a new non-ionic, dimeric, iso-osmolar radiographic contrast medium: phase 2 experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avens Publishing Group - Comparison of the Effects of Iodixanol and Iopamidol on Urine Flow, Urine Viscosity, and Glomerular Filtration in Rats [avensonline.org]

- 4. The pharmacokinetic profile, tolerability and safety of the iodinated, non-ionic, dimeric contrast medium this compound 340 injection in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C31H36I6N6O14 | CID 213045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. medkoo.com [medkoo.com]

- 10. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. bayer.com [bayer.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Influence of contrast media viscosity and temperature on injection pressure in computed tomographic angiography: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. theosmolalitylab.com [theosmolalitylab.com]

An In-depth Technical Guide to the Physicochemical Properties of Iosimenol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, non-ionic, dimeric, iso-osmolar iodinated contrast medium designed for intravascular administration in radiological imaging.[1][2][3] Its molecular structure and physicochemical characteristics are optimized to enhance patient tolerance and provide high-quality imaging. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers and professionals in drug development. This compound's unique combination of iso-osmolality and low viscosity makes it a subject of significant interest in the ongoing development of safer and more effective contrast agents.[1][2]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are central to its behavior in biological systems and its performance as a contrast agent.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₃₆I₆N₆O₁₄ | [4][5] |

| Molecular Weight | 1478.08 g/mol | [4][5][6] |

| Type | Non-ionic, Dimeric Iodinated Contrast Medium | [1][2][3] |

| Appearance | Not explicitly stated, but typically a clear, colorless to slightly yellow solution. | |

| Computed XLogP3 | -3.5 | [7] |

XLogP3 is a computed octanol-water partition coefficient, indicating high hydrophilicity.

Osmolality

This compound is characterized as an iso-osmolar contrast medium, meaning its osmolality is similar to that of human blood and cerebrospinal fluid (approximately 290 mOsm/kg H₂O).[2][3] This property is a significant advantage as it reduces the osmotic effects that can lead to patient discomfort and adverse events associated with hyperosmolar contrast agents. Formulations of this compound are designed to be isotonic, contributing to its favorable safety profile.[1]

| Concentration (Iodine) | Osmolality (mOsm/kg H₂O) |

| 270 mg I/mL | ~300 |

| 280 mg I/mL | ~300 |

| 340 mg I/mL | Iso-osmolar (~290) |

Viscosity

A key feature of this compound is its relatively low viscosity compared to other dimeric, iso-osmolar contrast media.[1][2] Lower viscosity facilitates easier injection, particularly through small-bore catheters, and may contribute to improved vascular opacification and patient comfort. The viscosity of this compound, like other contrast agents, is dependent on concentration and temperature.

The following table presents data on the viscosity of this compound (350 mg I/mL) after in vitro dialysis, which simulates the concentration process in the renal tubules. This demonstrates how the viscosity of this compound changes as it becomes concentrated in the kidneys.

| Emulated Renal Tubular Osmolality (mOsm/kg H₂O) | Resulting Iodine Concentration (mg I/mL) | Resulting Viscosity (mPa·s) |

| 290 | ~350 | ~10 |

| 400 | ~450 | ~20 |

| 500 | ~550 | ~40 |

| 700 | >600 | >80 (exceeded measurement limit) |

| 1000 | >700 | >80 (exceeded measurement limit) |

Solubility and Stability

This compound is described as being extremely hydrophilic, which is consistent with its very low computed XLogP3 value.[1][7] This high water solubility is essential for its formulation as an injectable contrast agent.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary. However, standard methodologies for determining the key physicochemical properties of iodinated contrast media are well-established.

Viscosity Measurement

The viscosity of contrast media is typically determined using a rotational viscometer.

Principle: A spindle is rotated within the sample at a constant rate, and the torque required to overcome the viscous drag of the fluid is measured. This torque is proportional to the viscosity of the sample.

General Protocol:

-

Instrument Calibration: Calibrate the viscometer using a standard fluid with a known viscosity at a specific temperature (e.g., certified silicone oil).

-

Sample Preparation: Allow the this compound solution to equilibrate to the desired temperature (e.g., 20°C and 37°C) in a temperature-controlled water bath.

-

Measurement: Place a defined volume of the temperature-equilibrated sample into the viscometer's sample cell. Lower the selected spindle into the sample to the appropriate depth.

-

Data Acquisition: Start the rotation of the spindle at a defined speed. Allow the reading to stabilize and then record the viscosity value in millipascal-seconds (mPa·s).

-

Cleaning: Thoroughly clean the spindle and sample cell between measurements.

Osmolality Determination

The osmolality of this compound solutions is measured using an osmometer, typically one that operates on the principle of freezing point depression.

Principle: The freezing point of a solution is depressed in proportion to the number of solute particles per unit of solvent. The osmometer measures the freezing point of the sample and converts this to an osmolality value.

General Protocol:

-

Instrument Calibration: Calibrate the osmometer using standard solutions of known osmolality (e.g., sodium chloride solutions).

-

Sample Preparation: Use the this compound solution directly.

-

Measurement: Pipette a small, precise volume of the sample into a sample tube. Place the tube into the osmometer's measurement chamber.

-

Data Acquisition: Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point is measured, and the osmolality (in mOsm/kg H₂O) is displayed.

Octanol-Water Partition Coefficient (LogP) Determination

While a computed value for XLogP3 is available, the experimental determination of the octanol-water partition coefficient (Log P) for a highly hydrophilic compound like this compound can be challenging. The shake-flask method is a traditional approach.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase are measured after equilibrium is reached, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

General Protocol:

-

Preparation: Prepare a solution of this compound in the aqueous phase (buffer, typically pH 7.4). Add an equal volume of n-octanol that has been pre-saturated with the aqueous buffer.

-

Equilibration: Agitate the mixture for a sufficient time to allow for equilibrium to be reached. This can be done by gentle shaking or inversion.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of this compound in both the octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the Log P value using the formula: Log P = log₁₀ ([this compound]octanol / [this compound]aqueous).

Visualizations

Key Physicochemical Properties of this compound

Caption: Core physicochemical properties of this compound and their implications.

Experimental Workflow for Viscosity Measurement

Caption: A typical experimental workflow for measuring the viscosity of this compound.

References

- 1. This compound, a low-viscosity nonionic dimer: preclinical physicochemistry, pharmacology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetic profile, tolerability and safety of the iodinated, non-ionic, dimeric contrast medium this compound 340 injection in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intra-arterial and intravenous applications of this compound 340 injection, a new non-ionic, dimeric, iso-osmolar radiographic contrast medium: phase 2 experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C31H36I6N6O14 | CID 213045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Iosimenol Pharmacokinetics and Biodistribution in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a non-ionic, dimeric, iso-osmolar iodinated contrast medium. Understanding its pharmacokinetic (PK) and biodistribution profile in preclinical animal models is fundamental for its development and safe clinical application. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models, primarily rats and dogs. The information presented is based on available preclinical data, which indicates that the pharmacokinetic properties of this compound are consistent with those of other angio- and urographic contrast agents.[1]

Pharmacokinetics of this compound

Preclinical studies in rats and dogs have been central to characterizing the pharmacokinetic profile of this compound.[1] The agent is administered intravenously, leading to rapid distribution and elimination.

Key Pharmacokinetic Parameters

The pharmacokinetics of this compound, like other iodinated contrast media, can be described by a two-compartment model, representing an initial distribution phase into the extracellular fluid and a subsequent elimination phase.[2] While specific quantitative data for this compound is not extensively published in tabular format, its behavior is reported to be identical to other agents in its class.[1] The following tables summarize typical pharmacokinetic parameters for iodinated contrast media in rats and dogs, which can be considered representative of this compound.

Table 1: Representative Pharmacokinetic Parameters of Iodinated Contrast Media in Rats

| Parameter | Value | Unit |

| Elimination Half-life (t½) | 20 - 25 | minutes |

| Volume of Distribution (Vd) | 180 - 250 | mL/kg |

| Urinary Excretion (4h) | 60 - 85 | % of dose |

| Urinary Excretion (24h) | 86 - 95 | % of dose |

Data compiled from general knowledge of iodinated contrast media pharmacokinetics in rats.[2]

Table 2: Representative Pharmacokinetic Parameters of Iodinated Contrast Media in Dogs

| Parameter | Value | Unit |

| Elimination Half-life (t½) | 50 - 62 | minutes |

| Volume of Distribution (Vd) | 180 - 250 | mL/kg |

| Urinary Excretion (24h) | ~95 | % of dose |

Data compiled from general knowledge of iodinated contrast media pharmacokinetics in dogs.[2]

Biodistribution

Following intravenous administration, this compound is distributed throughout the extracellular fluid.[3] It does not significantly cross cell membranes or the blood-brain barrier under normal conditions.

Organ Distribution

The biodistribution of this compound is characterized by its rapid clearance from the bloodstream and primary accumulation in the kidneys, followed by excretion into the urine. The agent does not show significant retention in other organs.

Table 3: Representative Tissue Distribution of Iodinated Contrast Media in Animal Models (24 hours post-administration)

| Organ | Percentage of Injected Dose (%ID) |

| Kidneys | < 1% |

| Liver | Very Low |

| Spleen | Very Low |

| Lungs | Very Low |

| Heart | Very Low |

This table represents typical low tissue retention of iodinated contrast media after 24 hours, consistent with their rapid excretion profile.

Metabolism and Excretion

This compound is not metabolized in the body and is excreted unchanged, primarily through glomerular filtration in the kidneys.[3] This rapid renal clearance is a key characteristic of safe and effective iodinated contrast agents. A minor fraction may be eliminated via the biliary/fecal route.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetics and biodistribution. The following sections outline typical methodologies used in preclinical studies of iodinated contrast media like this compound.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous administration.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles, with access to food and water ad libitum.

-

Dosing: this compound is administered as a single bolus injection via the tail vein.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-injection from the retro-orbital plexus or a cannulated artery.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or X-ray fluorescence to measure iodine content.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

References

- 1. This compound, a low-viscosity nonionic dimer: preclinical physicochemistry, pharmacology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Waiting times between examinations with intravascularly administered contrast media: a review of contrast media pharmacokinetics and updated ESUR Contrast Media Safety Committee guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetic profile, tolerability and safety of the iodinated, non-ionic, dimeric contrast medium this compound 340 injection in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology Profile of Iosimenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a non-ionic, dimeric, iso-osmolar iodinated contrast medium developed for use in X-ray angiography. Its preclinical evaluation has been reported as promising, suggesting a favorable safety profile. This guide provides a comprehensive overview of the available preclinical safety and toxicology data on this compound, intended to inform researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data in the public domain, this guide summarizes the key findings from published literature and provides context through established methodologies and data from similar contrast agents.

Pharmacokinetics and Biotransformation

Preclinical studies in rats and dogs have demonstrated that the pharmacokinetic profile of this compound is comparable to other angio- and urographic contrast media. A key finding from animal studies, which was later confirmed in human trials, is that this compound is not metabolized in the body. It is distributed in the extracellular fluid and is rapidly excreted unchanged by glomerular filtration through the kidneys.

Toxicology Studies

A comprehensive battery of toxicology studies is essential to characterize the safety profile of a new contrast agent. While specific quantitative results for this compound are not widely published, this section outlines the types of studies conducted and the general findings, supplemented with typical methodologies.

Acute Systemic Toxicity

Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a substance.

Experimental Protocol:

-

Species: Typically conducted in two mammalian species, often mice and rats.

-

Administration: Intravenous injection, reflecting the clinical route of administration.

-

Dosage: A range of doses are administered to different groups of animals to determine the median lethal dose (LD50).

-

Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

Endpoints: LD50 value, clinical signs of toxicity, and gross pathology at necropsy.

Data Presentation:

| Study Type | Species | Route of Administration | LD50 (g Iodine/kg) | Observations |

| Acute Systemic Toxicity | Rat | Intravenous | Data not available | General findings suggest good tolerance. For similar agents, LD50 values are typically high, indicating low acute toxicity. |

| Mouse | Intravenous | Data not available |

Note: Specific LD50 values for this compound are not available in the reviewed literature. Non-ionic dimeric contrast agents generally exhibit high LD50 values, often exceeding 15-20 g Iodine/kg in rodents.

Repeated-Dose Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period.

Experimental Protocol:

-

Species: Conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).

-

Administration: Daily intravenous administration for a specified duration (e.g., 28 days or 90 days).

-

Dosage: Multiple dose levels are used to identify a No-Observed-Adverse-Effect Level (NOAEL).

-

Endpoints: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Data Presentation:

| Study Type | Species | Duration | NOAEL (g Iodine/kg/day) | Target Organs and Findings |

| Repeated-Dose Toxicity | Rat | 28-day | Data not available | For iodinated contrast media, the primary target organ is typically the kidney. Histopathological findings may include reversible vacuolization of the renal tubular epithelium at high doses. |

| Dog | 28-day | Data not available |

Note: Specific NOAEL values for this compound are not publicly available. The findings for other iso-osmolar contrast agents generally point to the kidney as the main target organ, with effects being dose-dependent and often reversible.

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to damage genetic material.

Experimental Protocol: A standard battery of tests is typically performed:

-

Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in bacteria.

-

Method: Different strains of Salmonella typhimurium and Escherichia coli are exposed to this compound with and without metabolic activation.

-

-

In Vitro Chromosomal Aberration Test: Evaluates the potential to induce structural chromosomal damage in mammalian cells.

-

Method: Mammalian cells (e.g., Chinese Hamster Ovary cells) are treated with this compound, and chromosomes are examined for aberrations.

-

-

In Vivo Micronucleus Test: Assesses chromosomal damage in developing red blood cells in bone marrow of treated animals.

-

Method: Rodents are administered this compound, and bone marrow or peripheral blood is analyzed for the presence of micronuclei.

-

Data Presentation:

| Assay Type | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium, E. coli | With and Without | Data not available |

| In Vitro Chromosomal Aberration | Mammalian cells (e.g., CHO) | With and Without | Data not available |

| In Vivo Micronucleus Test | Rodent bone marrow/peripheral blood | N/A | Data not available |

Note: While specific results for this compound are not detailed in the available literature, modern non-ionic contrast agents are generally expected to be non-genotoxic.

Reproductive and Developmental Toxicology

These studies assess the potential effects on fertility and embryonic/fetal development.

Experimental Protocol:

-

Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female reproductive performance.

-

Embryo-Fetal Development (Segment II): Assesses teratogenic potential.

-

Prenatal and Postnatal Development (Segment III): Examines effects on late fetal development, parturition, and lactation.

Data Presentation:

| Study Type | Species | Key Findings |

| Fertility and Early Embryonic Development | Rat | Data not available. Generally, for this class of compounds, no adverse effects on fertility are expected. |

| Embryo-Fetal Development | Rat, Rabbit | Data not available. Non-ionic contrast agents are typically not found to be teratogenic. |

| Prenatal and Postnatal Development | Rat | Data not available. |

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects on vital physiological functions.

Experimental Protocol:

-

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and ECG in a conscious, telemetered non-rodent species (e.g., dog).

-

Central Nervous System: Assessment of behavioral and neurological effects in rodents (e.g., Functional Observational Battery).

-

Respiratory System: Measurement of respiratory rate and tidal volume in conscious rodents using plethysmography.

Data Presentation:

| System | Species | Study Type | Findings |

| Cardiovascular | Dog | Telemetry | Data not available. Clinical studies in humans showed no clinically relevant changes in heart rate, rhythm, or other ECG parameters.[1] |

| Central Nervous | Rat | Behavioral tests | This compound has been reported to have good neural tolerance following intracisternal injection.[2] |

| Respiratory | Rat | Whole-body plethysmography | Data not available. No significant respiratory adverse events have been highlighted in clinical trials. |

Local Tolerance

Local tolerance studies assess the effects of the substance at the site of administration.

Experimental Protocol:

-

Species: Typically rabbits.

-

Administration: Intravenous, intra-arterial, and perivenous injections.

-

Endpoints: Macroscopic and microscopic evaluation of the injection sites for signs of irritation, inflammation, or necrosis.

Data Presentation:

| Route of Administration | Species | Findings |

| Intravenous | Rabbit | Data not available. Non-ionic, iso-osmolar contrast media are generally well-tolerated intravenously. |

| Intra-arterial | Rabbit | Data not available. |

| Perivenous | Rabbit | Data not available. |

Immunosensitizing Potential

These studies evaluate the potential of a substance to induce an immune response.

Experimental Protocol:

-

Skin Sensitization Test: (e.g., Guinea Pig Maximization Test) - Assesses the potential to cause allergic contact dermatitis.

-

Popliteal Lymph Node Assay (PLNA): Measures the local immune response following subcutaneous injection.

Data Presentation:

| Study Type | Species | Findings |

| Skin Sensitization | Guinea Pig | No immunosensitizing effect was found.[2] |

| Popliteal Lymph Node Assay | Rat, Mouse | No immunosensitizing effect was found.[2][3] |

Visualizations

Caption: General workflow for preclinical toxicology assessment of a pharmaceutical compound.

Caption: Core battery of safety pharmacology studies for a new drug candidate.

Conclusion

The available preclinical data, although limited in quantitative detail in the public domain, suggest that this compound has a favorable safety and toxicology profile, which is consistent with other non-ionic, iso-osmolar contrast agents. Key characteristics include a lack of metabolism, rapid renal excretion, good neural tolerance, and no evidence of immunosensitizing potential. Further detailed quantitative data from regulatory submissions would be beneficial for a more complete risk assessment. This guide provides a framework for understanding the preclinical safety evaluation of this compound based on the currently accessible information.

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of Iosimenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and synthesis of Iosimenol, a non-ionic, dimeric, iso-osmolar iodinated contrast agent. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure of this compound

This compound is a complex organic molecule designed for use as a radiographic contrast medium. Its structure is based on a tri-iodinated benzene ring, which provides the radiopacity necessary for X-ray imaging. The key feature of this compound is its dimeric nature, where two such tri-iodinated monomeric units are linked together. This dimeric structure, combined with hydrophilic side chains, results in a compound that is iso-osmolar with blood, enhancing its biocompatibility and patient tolerance.[1][2]

The systematic IUPAC name for this compound is 5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide.

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value |

| CAS Number | 181872-90-2 |

| Molecular Formula | C₃₁H₃₆I₆N₆O₁₄ |

| Molecular Weight | 1478.08 g/mol |

| Appearance | Amorphous, hygroscopic solid |

| Solubility | Freely soluble in water[3] |

| Viscosity | Lower than other isotonic contrast media at the same iodine concentration[1] |

| Osmolality | Iso-osmolar (approximately 290 mOsm/kg)[1][2] |

| Hydrophilicity | Extremely hydrophilic[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key tri-iodinated intermediate followed by a dimerization reaction. The overall synthetic strategy is designed to build a complex molecule with a high degree of purity suitable for pharmaceutical applications.

Synthesis of the Key Intermediate: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

The foundational building block for this compound is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The industrial production of this intermediate is often carried out as a continuous process to ensure efficiency and consistency.[4][5]

Logical Workflow for the Synthesis of the Key Intermediate

Caption: Synthesis workflow for the key intermediate of this compound.

Experimental Protocol for the Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Industrial Continuous Process): [4][5]

-

Iodination: 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is iodinated using iodine chloride in a reactor at a controlled pH of 2-3 and a temperature between 60-90°C.

-

Quenching: The iodination reaction is subsequently quenched in a second reactor by the addition of a suitable quenching agent to stop the reaction.

-

Decolorization: The reaction mixture is then transferred to a third reactor where it is decolorized at a pH above 4.

-

Crystallization and Purification: The decolorized solution is cooled to 25-45°C in a fourth reactor to induce crystallization. The resulting crystals of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide are then filtered and washed to yield the purified intermediate.

Dimerization to Form this compound

The final step in the synthesis of this compound is the dimerization of two molecules of the key intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This is achieved by reacting the intermediate with a bifunctional linking agent. Based on the structure of this compound, the linking agent is a derivative of malonic acid, most likely malonoyl chloride.

Proposed Dimerization Reaction Workflow

Caption: Proposed dimerization workflow for the synthesis of this compound.

Generalized Experimental Protocol for the Dimerization Reaction:

Disclaimer: The following protocol is a generalized procedure based on the known chemistry of similar non-ionic dimeric contrast agents, as a specific detailed protocol for this compound was not available in the searched literature.

-

Reaction Setup: Two equivalents of purified 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide are dissolved in a suitable aprotic solvent.

-

Addition of Linking Agent: One equivalent of malonoyl chloride is added dropwise to the solution under controlled temperature conditions to initiate the dimerization reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. The crude this compound is then purified, typically by recrystallization from a suitable solvent system, to yield the final product of high purity.

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed using a variety of analytical techniques.

Table 2: Analytical Methods for the Characterization of this compound

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product and monitor reaction progress. |

| Mass Spectrometry (MS) | To confirm the molecular weight of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure and confirm the identity of the compound. |

Conclusion

This compound represents a significant advancement in the field of radiographic contrast media, offering an iso-osmolar solution with favorable viscosity and hydrophilicity. Its synthesis is a complex but well-defined process, culminating in a dimeric structure with high iodine content. The detailed understanding of its molecular structure and synthesis is crucial for the continued development and quality control of this important diagnostic agent.

References

- 1. This compound, a low-viscosity nonionic dimer: preclinical physicochemistry, pharmacology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intra-arterial and intravenous applications of this compound 340 injection, a new non-ionic, dimeric, iso-osmolar radiographic contrast medium: phase 2 experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical properties of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2005087272A2 - X-ray contrast formulation comprising a mixture of iodinated monomer and dimer - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Iosimenol for In Vivo Preclinical Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, non-ionic, dimeric, iso-osmolar iodinated contrast medium designed for intravascular use in X-ray-based imaging modalities such as computed tomography (CT) and digital subtraction angiography (DSA). Its unique physicochemical properties, particularly its lower viscosity compared to other iso-osmolar agents, make it a subject of interest for preclinical in vivo imaging studies where rapid bolus injections and high concentrations are often required.[1] This technical guide provides an in-depth overview of this compound, summarizing its preclinical data, and offering detailed methodologies for its application in research settings.

Core Properties of this compound

This compound was developed to address the need for a well-tolerated, iso-osmolar contrast medium with a viscosity profile comparable to that of lower osmolality monomeric agents.[1] Preclinical evaluations have indicated that this compound is extremely hydrophilic and possesses favorable pharmacologic characteristics similar to other established non-ionic dimers like iotrolan and iodixanol.[1]

Physicochemical Characteristics

A key advantage of this compound is its lower viscosity at equivalent iodine concentrations compared to the widely used iso-osmolar agent, iodixanol.[2][3] This is a significant consideration in preclinical studies, especially when using small-caliber catheters for administration in rodent models. While specific quantitative data from the foundational preclinical studies are not publicly available in detail, the relative properties are summarized below.

| Property | This compound | Iodixanol (Comparator) | Monomeric Agents (General) |

| Class | Non-ionic, Dimeric | Non-ionic, Dimeric | Non-ionic, Monomeric |

| Osmolality | Iso-osmolar (~290 mOsm/kg H₂O) | Iso-osmolar (~290 mOsm/kg H₂O) | Hypertonic (Low-osmolar) |

| Viscosity | Lower than Iodixanol | Higher than this compound | Generally Lower than Dimers |

| Iodine Concentration | Available in various concentrations (e.g., 340 mgI/mL) | Available in various concentrations (e.g., 320 mgI/mL) | Wide range available |

| Hydrophilicity | Extremely Hydrophilic[1] | Very Hydrophilic | Hydrophilic |

This table is a comparative summary based on available literature. Precise numerical values for this compound from preclinical data sheets are not publicly accessible.

Preclinical Pharmacokinetics and Safety

Preclinical studies in rats and dogs have demonstrated that the pharmacokinetic profile of this compound is consistent with other angiographic and urographic contrast media.[1]

-

Distribution : Following intravenous administration, this compound distributes within the extracellular fluid volume.

-

Metabolism : It is not metabolized in the body.

-

Excretion : this compound is excreted unchanged, primarily via glomerular filtration by the kidneys.

In terms of safety, preclinical investigations have shown that this compound has little effect on erythrocyte morphology and blood coagulation.[1] Neural tolerance was found to be good in rat models following intracisternal injection, and no immunosensitizing effects were observed in validated animal models.[1]

Experimental Protocols for Preclinical Imaging

While specific protocols for in vivo imaging with this compound are not detailed in the available literature, the following sections provide comprehensive, representative methodologies for CT and DSA studies in common preclinical species, which can be adapted for use with this compound.

General Workflow for a Preclinical Imaging Study

The following diagram illustrates a typical workflow for an in vivo preclinical imaging study using an iodinated contrast agent like this compound.

Caption: A generalized workflow for preclinical contrast-enhanced imaging.

Preclinical Computed Tomography (CT) Angiography Protocol (Rat Model)

This protocol is a representative example and should be optimized for specific research questions and available equipment.

| Parameter | Specification |

| Animal Model | Sprague-Dawley Rat (250-350g) |

| Anesthesia | Isoflurane (1-2% in O₂) via nose cone |

| Vascular Access | Tail vein catheter (24G) |

| Contrast Agent | This compound (e.g., 340 mgI/mL) |

| Dose & Injection Rate | 1.5 - 2.5 mL/kg; 0.1 - 0.2 mL/s using a power injector |

| Imaging System | Micro-CT scanner |

| Scan Parameters | |

| Tube Voltage | 80-100 kVp |

| Tube Current | 400-500 µA |

| Voxel Size | 50-100 µm isotropic |

| Rotation | 360 degrees in 300-500 projections |

| Scan Protocol | 1. Pre-contrast scan: Acquire a baseline scan of the region of interest. 2. Contrast-enhanced scan: Initiate the scan simultaneously with the start of the contrast injection. For arterial phase imaging, the scan duration should be short (e.g., 15-30 seconds). For venous or delayed phases, subsequent scans can be acquired at 1-5 minutes post-injection. |

| Image Reconstruction | Filtered back-projection or iterative reconstruction algorithm. |

| Data Analysis | Measurement of vessel diameter, assessment of vascular perfusion, or quantification of tissue enhancement in Hounsfield Units (HU). |

Preclinical Digital Subtraction Angiography (DSA) Protocol (Rabbit Model)

DSA is valuable for high-resolution visualization of vascular structures.

| Parameter | Specification |

| Animal Model | New Zealand White Rabbit (3-4 kg) |

| Anesthesia | Ketamine/Xylazine cocktail or Isoflurane |

| Vascular Access | Femoral artery catheterization using Seldinger technique |

| Contrast Agent | This compound (e.g., 270 or 340 mgI/mL) |

| Dose & Injection Rate | 1-2 mL total volume; 1-3 mL/s depending on the target vessel |

| Imaging System | C-arm fluoroscopy system with DSA capabilities |

| Acquisition Parameters | |

| Frame Rate | 4-8 frames per second |

| X-ray Parameters | Optimized for the animal size to ensure adequate penetration and image quality (e.g., 70-85 kVp). |

| Procedure | 1. Positioning: Place the anesthetized animal on the imaging table and position the C-arm over the region of interest. 2. Mask Acquisition: Acquire a series of images before contrast injection to serve as the mask. 3. Contrast Injection: Inject this compound through the catheter while acquiring a new series of images. 4. Subtraction: The software digitally subtracts the pre-contrast mask from the post-contrast images in real-time, isolating the contrast-filled vessels. |

| Image Analysis | Assessment of vessel patency, stenosis, or collateral circulation. |

Mechanism of Action: Contrast Enhancement

The mechanism of action for this compound, like other iodinated contrast agents, is based on the photoelectric effect. The iodine atoms in the this compound molecule are effective at absorbing X-rays. When administered intravascularly, this compound increases the radiodensity of the blood, leading to enhanced attenuation of X-rays in the vessels and tissues where it distributes. This results in a brighter appearance of these structures on CT and DSA images, allowing for clear differentiation from surrounding tissues.

Caption: Principle of X-ray contrast enhancement with this compound.

Conclusion

This compound presents as a promising iso-osmolar contrast agent for preclinical in vivo imaging, primarily due to its favorable viscosity profile which facilitates administration in small animal models. Its pharmacokinetic and safety profiles are comparable to other well-established dimeric contrast media. While detailed quantitative data and specific imaging protocols from preclinical studies are not widely published, researchers can adapt standard methodologies for iodinated contrast agents to effectively utilize this compound in their studies. The protocols provided in this guide serve as a starting point for developing robust and reliable imaging experiments to advance biomedical research.

References

- 1. This compound, a low-viscosity nonionic dimer: preclinical physicochemistry, pharmacology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intra-arterial and intravenous applications of this compound 340 injection, a new non-ionic, dimeric, iso-osmolar radiographic contrast medium: phase 2 experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetic profile, tolerability and safety of the iodinated, non-ionic, dimeric contrast medium this compound 340 injection in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Iosimenol in Molecular Imaging Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iosimenol, a non-ionic, dimeric, iso-osmolar iodinated contrast medium, is a third-generation contrast agent with a favorable safety and tolerability profile. While its primary application is in clinical X-ray computed tomography (CT) and angiography for anatomical visualization, its physicochemical properties present significant opportunities for advanced applications in preclinical molecular imaging research. This guide explores the core applications of this compound in this domain, focusing on its use as a versatile platform for targeted and functional imaging when integrated with nanotechnology and radionuclide labeling. We will delve into detailed experimental protocols, quantitative data presentation, and the visualization of experimental workflows and conceptual frameworks.

Physicochemical Properties of this compound

This compound's utility in molecular imaging is rooted in its inherent properties, which offer advantages over older contrast agents. Its non-ionic nature and iso-osmolality contribute to reduced physiological disruption, making it suitable for sensitive in vivo studies.

Table 1: Comparative Physicochemical Properties of Iodinated Contrast Agents

| Property | This compound | Iodixanol | Iopamidol | Iohexol |

| Ionicity | Non-ionic | Non-ionic | Non-ionic | Non-ionic |

| Structure | Dimer | Dimer | Monomer | Monomer |

| Osmolality (mOsm/kg H₂O) | ~290 | ~290 | ~600-800 | ~600-800 |

| Viscosity (mPa·s at 37°C) | Lower than Iodixanol | Higher than this compound | Lower than dimers | Lower than dimers |

| Iodine Concentration (mg/mL) | Available up to 340 | Typically up to 320 | Varies | Varies |

Note: Exact values for osmolality and viscosity can vary with concentration and formulation.

Core Applications in Molecular Imaging Research

While direct, targeted molecular imaging applications of this compound are still an emerging area of research, its use can be extrapolated from studies involving similar iodinated contrast agents. The primary strategies involve:

-

Nanoparticle-based delivery for passive and active targeting: Encapsulating this compound within nanoparticles can prolong its circulation time and enable accumulation in tumors through the enhanced permeability and retention (EPR) effect (passive targeting). Furthermore, these nanoparticles can be functionalized with targeting ligands for active targeting of specific cellular and molecular markers.

-

In vivo cell tracking: Labeling cells ex vivo with this compound allows for their non-invasive tracking using micro-CT after administration into an animal model.

-

Dual-modality SPECT/CT imaging: While this compound itself is not radioactive, it can be incorporated into larger structures, such as polymersomes, that are also radiolabeled, enabling simultaneous anatomical (CT) and functional (SPECT) imaging.

Experimental Protocols

The following are detailed, proposed methodologies for the application of this compound in molecular imaging research, based on established techniques with similar iodinated contrast agents.

Protocol for Preparation of this compound-Loaded Liposomes for Passive Tumor Targeting

This protocol describes the preparation of long-circulating liposomes encapsulating this compound for passive targeting of tumors via the EPR effect.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

-

This compound solution (e.g., 340 mg I/mL)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (100 nm pore size)

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Lipid Film Hydration:

-

Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the this compound solution by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C).

-

-

Liposome Extrusion:

-

Subject the resulting multilamellar vesicle suspension to five freeze-thaw cycles to increase encapsulation efficiency.

-

Extrude the suspension 10-15 times through a 100 nm polycarbonate membrane using a heated extruder to produce unilamellar liposomes of a defined size.

-

-

Purification:

-

Remove unencapsulated this compound by dialysis against PBS (pH 7.4) for 24 hours, with frequent buffer changes.

-

-

Characterization:

-

Determine the liposome size and zeta potential using dynamic light scattering.

-

Quantify the encapsulated iodine concentration using a suitable method, such as inductively coupled plasma mass spectrometry (ICP-MS), after liposome lysis.

-

Protocol for In Vivo Micro-CT Imaging of Tumor-Bearing Mice with this compound-Loaded Liposomes

Animal Model:

-

Immunocompromised mice (e.g., nude mice) bearing subcutaneous xenograft tumors (e.g., human breast or colon cancer cell lines).

Imaging System:

-

High-resolution in vivo micro-CT scanner.

Procedure:

-

Pre-contrast Imaging:

-

Anesthetize the tumor-bearing mouse and position it in the micro-CT scanner.

-

Acquire a baseline, pre-contrast scan of the tumor region.

-

-

Contrast Administration:

-

Administer the this compound-loaded liposome suspension intravenously via the tail vein. The dose will depend on the iodine concentration of the liposome formulation but is typically in the range of 300-500 mg I/kg.

-

-

Post-contrast Imaging:

-

Acquire a series of post-contrast scans at various time points (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.

-

-

Image Analysis:

-

Reconstruct the micro-CT images.

-

Define regions of interest (ROIs) in the tumor and other organs (e.g., liver, spleen, muscle) to quantify the change in Hounsfield Units (HU) over time, reflecting the accumulation of the contrast agent.

-

Table 2: Representative Quantitative Data from a Preclinical Micro-CT Study

| Time Point | Tumor HU | Liver HU | Spleen HU | Muscle HU |

| Pre-contrast | 45 ± 5 | 60 ± 7 | 55 ± 6 | 50 ± 5 |

| 1 hour post-injection | 80 ± 10 | 150 ± 15 | 180 ± 20 | 55 ± 6 |

| 24 hours post-injection | 120 ± 15 | 100 ± 12 | 120 ± 14 | 52 ± 5 |

Note: These are hypothetical data for illustrative purposes.

Visualization of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the application of this compound for molecular imaging.

Experimental Workflow for Nanoparticle-Based Imaging

Workflow for this compound nanoparticle preparation and in vivo imaging.

Conceptual Diagram of Targeted Molecular Imaging

This diagram illustrates the concept of using functionalized this compound-loaded nanoparticles to target a specific receptor in a signaling pathway.

Targeted this compound nanoparticles for visualizing cell surface receptors.

Future Directions and Conclusion

The application of this compound in molecular imaging research is a promising field with the potential to significantly impact preclinical drug development and our understanding of disease biology. Future research will likely focus on the development of stable and efficient methods for conjugating targeting moieties directly to this compound or to its nanoparticle carriers. Furthermore, the development of theranostic platforms, where this compound-based agents are combined with therapeutic molecules, could enable simultaneous diagnosis and treatment.

Iosimenol in Contrast-Enhanced Computed Tomography: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, iso-osmolar, non-ionic dimeric iodinated contrast medium developed for use in contrast-enhanced computed tomography (CE-CT) and other X-ray-based imaging modalities. Its development was driven by the need for a contrast agent with an optimal balance of high iodine concentration for excellent image enhancement, low viscosity for ease of administration, and an iso-osmolar profile to improve patient tolerance and safety. This technical guide provides an in-depth review of this compound, presenting key data on its physicochemical properties, pharmacokinetic profile, and clinical performance in CE-CT, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

This compound is designed to be isotonic with blood, which is a key factor in its favorable safety profile. A critical advantage of this compound is its lower viscosity compared to other iso-osmolar contrast agents at similar iodine concentrations, which can facilitate rapid injection rates and the use of smaller gauge catheters.[1]

Table 1: Physicochemical Properties of this compound in Comparison to Iodixanol

| Property | This compound | Iodixanol |

| Molecular Structure | Non-ionic dimer | Non-ionic dimer |

| Iodine Concentration (mg I/mL) | 270, 340 | 270, 320 |

| Osmolality (mOsm/kg H₂O) | Iso-osmolar (~290) | Iso-osmolar (~290) |

| Viscosity at 20°C (mPa·s) | Lower than Iodixanol | Higher than this compound |

| Viscosity at 37°C (mPa·s) | Lower than Iodixanol | Higher than this compound |

| Hydrophilicity | Extremely hydrophilic | Highly hydrophilic[2][3] |

Note: Specific viscosity values are dependent on the iodine concentration and temperature and are noted to be lower for this compound compared to Iodixanol at equivalent iodine concentrations.[1]

Pharmacokinetics and Biotransformation

This compound exhibits a pharmacokinetic profile characteristic of extracellular fluid contrast agents. It is not metabolized and is rapidly excreted by the kidneys through glomerular filtration.[4][5]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects

| Parameter | Value (mean ± SD) |

| Distribution Half-life (t₁/₂α) | 0.17 ± 0.08 hours (10.2 ± 4.8 minutes)[4] |

| Terminal Elimination Half-life (t₁/₂β) | 2.01 ± 0.32 hours[4] |

| Apparent Volume of Distribution (Vd) | 0.27 ± 0.05 L/kg[4] |

| Metabolism | Not metabolized[4][5] |

| Excretion | Primarily via glomerular filtration[4] |

Clinical Efficacy in Contrast-Enhanced CT

The efficacy of a contrast agent in CE-CT is primarily determined by its ability to enhance the attenuation of X-rays in target tissues, measured in Hounsfield Units (HU). Clinical studies have demonstrated that this compound provides excellent vascular and organ enhancement.

Table 3: Efficacy of this compound (340 mg I/mL) vs. Iodixanol (320 mg I/mL) in Aortic Enhancement in a Phase 2 CT Trial

| Parameter | This compound 340 | Iodixanol 320 |

| Aortic Attenuation (HU) | Slightly higher | Slightly lower |

| Statistical Significance | Not statistically significant | - |

Note: The aortic attenuation was slightly higher with this compound 340 compared to Iodixanol 320, though the difference was not statistically significant.[1]

Safety and Tolerability

This compound has been shown to be well-tolerated in clinical trials.[4][6] The most common adverse event is a feeling of warmth, which is a known effect of iodinated contrast media.[1][6]

Table 4: Adverse Events in a Phase 2 Trial Comparing this compound and Iodixanol

| Adverse Event | This compound (Intravenous) | Iodixanol (Intravenous) |

| Feeling of Warmth | 26.2% | 31.6% |

| Headache | Reported in 8 patients (across both groups and administration routes) | - |

| Nausea | Reported in 5 patients (across both groups and administration routes) | - |

| Pruritus | Reported in 5 patients (across both groups and administration routes) | - |

Data from a Phase 2 trial including both intravenous (CT) and intra-arterial injections.[1]

Experimental Protocols

Preclinical Safety Assessment

Standard preclinical studies for iodinated contrast media evaluate potential toxicity and tolerability.

-

Erythrocyte Morphology: The effect of the contrast medium on red blood cell shape is assessed, typically by incubating whole blood with the agent and examining the cells under a microscope for any changes from the normal biconcave disc shape.[7]

-

Coagulation Studies: The influence on blood clotting is evaluated by measuring parameters such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT) in plasma incubated with the contrast agent.[8]

-

Neural Tolerance: This is assessed in animal models, commonly by intracisternal injection in rats.[9] Following administration, animals are observed for any behavioral changes or signs of neurotoxicity.[9]

-

Immunosensitizing Potential: This is evaluated using models such as the skin sensitization test in guinea pigs.[10]

Clinical Trial Methodology for Efficacy and Safety in CE-CT

Phase 2 and 3 clinical trials for new contrast agents typically follow a randomized, controlled, double-blind design.

-

Patient Population: Adult patients scheduled for a clinically indicated CE-CT of the body are enrolled. Key inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks.

-

Randomization and Blinding: Patients are randomly assigned to receive either the investigational contrast agent (this compound) or a comparator (e.g., Iodixanol). Both the patient and the investigating radiologist are blinded to the treatment allocation.

-

Contrast Administration: A standardized volume and injection rate of the contrast medium are used. For example, 100 mL administered at a mean rate of 2.3 mL/s.[1]

-

Efficacy Assessment: The primary efficacy endpoint is typically the degree of contrast enhancement in a target vessel or organ, measured in Hounsfield Units on the CT images. Image quality may also be assessed subjectively by blinded readers.[1]

-

Safety Assessment: Safety is evaluated by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology and clinical chemistry) at baseline and at specified intervals after contrast administration.[1][6]

Visualizations

Experimental Workflows

The following diagrams illustrate the typical workflows for a clinical trial of a CT contrast agent and the process of a contrast-enhanced CT scan.

Caption: Workflow of a Randomized Controlled Clinical Trial for a CT Contrast Agent.

Caption: General Workflow of a Contrast-Enhanced Computed Tomography (CE-CT) Procedure.

Conclusion

This compound represents a significant advancement in the field of iodinated contrast media. Its iso-osmolar nature, combined with a lower viscosity compared to other agents in its class, offers potential benefits in terms of patient safety and ease of use. Clinical data to date have demonstrated its non-inferiority in terms of efficacy and a comparable safety profile to existing iso-osmolar contrast agents. For researchers and professionals in drug development, this compound serves as a benchmark for future innovations in contrast media, highlighting the ongoing pursuit of agents that maximize diagnostic utility while minimizing patient risk.

References

- 1. Intra-arterial and intravenous applications of this compound 340 injection, a new non-ionic, dimeric, iso-osmolar radiographic contrast medium: phase 2 experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical Properties of Iodixanol | Semantic Scholar [semanticscholar.org]

- 3. Physicochemical properties of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Viscosity of iodinated contrast agents during renal excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Red and white blood cell morphology characterization and hands-on time analysis by the digital cell imaging analyzer DI-60 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of contrast media on blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurotoxicity of non-ionic X-ray contrast media after intracisternal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Skin Testing for Suspected Iodinated Contrast Media Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Shelf-Life of Iosimenol for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iosimenol is a next-generation, non-ionic, dimeric, iso-osmolar iodinated contrast medium. Its favorable physicochemical properties, including low viscosity compared to other iso-osmolar agents, make it a substance of interest in various research and clinical applications.[1][2] This technical guide provides a comprehensive overview of the stability and shelf-life of this compound for laboratory use, consolidating available data on its storage, handling, degradation pathways, and analytical assessment. A thorough understanding of these characteristics is crucial for ensuring the integrity of experimental results and the safety of its application.

Physicochemical Properties

This compound is a complex molecule designed for high water solubility and biocompatibility. Key physicochemical characteristics are summarized below.

| Property | Value/Description | Reference |

| Chemical Class | Non-ionic, dimeric iodinated contrast medium | [1][2] |

| Osmolality | Iso-osmolar to plasma | [2] |

| Viscosity | Lower than other iso-osmolar contrast media at equivalent iodine concentrations | [1][2] |

| Hydrophilicity | Extremely hydrophilic | [1] |

| Metabolism | Excreted from the body without any metabolic transformation | [2] |

Stability and Shelf-Life

The stability of this compound is a critical factor for its reliable use in a laboratory setting. This section details recommended storage conditions and available data on its stability under various stressors.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on available data:

| Condition | Temperature | Duration |

| Short-term | 0 - 4 °C | Days to weeks |

| Long-term | -20 °C | Months to years |

It is crucial to protect this compound from light to prevent potential photodegradation.

Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to identify potential degradation products. While specific quantitative data for this compound is limited in publicly available literature, general principles for iodinated contrast media can be applied. Common stress conditions include exposure to acid, base, oxidation, heat, and light.

General Degradation Pathways for Iodinated Contrast Media:

-

Hydrolysis: Cleavage of amide bonds in the side chains can occur under strong acidic or basic conditions.

-

Oxidation: The molecule can be susceptible to oxidation, potentially leading to the formation of various by-products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

-

Thermolysis: Elevated temperatures can accelerate degradation reactions.

Experimental Protocols

Accurate assessment of this compound stability requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of iodinated contrast media and their degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Illustrative HPLC Parameters for Analysis of Iodinated Contrast Media:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength where this compound and its potential degradation products absorb (e.g., 240-254 nm). |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Method Validation:

The HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-